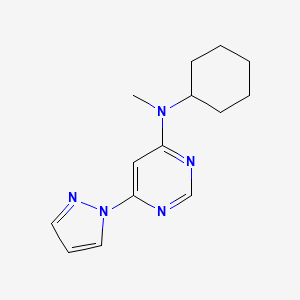![molecular formula C15H22N4O2S B12236269 1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine](/img/structure/B12236269.png)
1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a cyclopenta[D]pyrimidine core, and a methanesulfonylpiperazine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine typically involves multiple steps, starting with the preparation of the cyclopenta[D]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The cyclopropyl group is then introduced via cyclopropanation reactions, and the methanesulfonylpiperazine moiety is attached through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound can be replaced with other groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a CDK2 inhibitor
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression. This action can lead to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar biological activities
Uniqueness
1-{2-Cyclopropyl-5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}-4-methanesulfonylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group and methanesulfonylpiperazine moiety contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H22N4O2S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-cyclopropyl-4-(4-methylsulfonylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C15H22N4O2S/c1-22(20,21)19-9-7-18(8-10-19)15-12-3-2-4-13(12)16-14(17-15)11-5-6-11/h11H,2-10H2,1H3 |
InChI Key |
HMGCXASCPYQBLG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=NC3=C2CCC3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ethanesulfonyl)-5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12236205.png)


![N-tert-butyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carboxamide](/img/structure/B12236215.png)
![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12236224.png)
![4-cyclopropyl-1-methyl-3-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12236237.png)

![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12236239.png)

![3-methyl-5-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B12236243.png)
![3-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12236245.png)
![4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B12236247.png)

![2-({1-[(4-Ethylphenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine](/img/structure/B12236281.png)
